molecular formula C17H26O2 B14587656 4-Allyloxy-2,6-di-t-butylphenol CAS No. 61613-02-3

4-Allyloxy-2,6-di-t-butylphenol

Cat. No.: B14587656
CAS No.: 61613-02-3
M. Wt: 262.4 g/mol
InChI Key: WKOFJYYTLUWIGH-UHFFFAOYSA-N
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Description

4-Allyloxy-2,6-di-t-butylphenol is an organic compound characterized by the presence of an allyloxy group attached to a phenolic ring substituted with two tert-butyl groups at the 2 and 6 positions. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Allyloxy-2,6-di-t-butylphenol can be synthesized through the alkylation of 2,6-di-tert-butylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2,6-di-tert-butylphenol+allyl bromideK2CO3,solventThis compound\text{2,6-di-tert-butylphenol} + \text{allyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} 2,6-di-tert-butylphenol+allyl bromideK2​CO3​,solvent​this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Allyloxy-2,6-di-t-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The allyloxy group can be reduced to form the corresponding alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols or amines can react with the allyloxy group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Allyloxy-2,6-di-t-butylphenol has several scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.

    Industry: Utilized in the stabilization of fuels, lubricants, and other hydrocarbon-based products.

Mechanism of Action

The antioxidant activity of 4-Allyloxy-2,6-di-t-butylphenol is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the phenoxyl radical formed during the antioxidant process.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: A precursor to 4-Allyloxy-2,6-di-t-butylphenol, known for its antioxidant properties.

    Butylated hydroxytoluene (BHT): Another phenolic antioxidant used in food and industrial applications.

    4,4’-Bis(2,6-di-tert-butylphenol): A sterically hindered bisphenol antioxidant used in the stabilization of polymers.

Uniqueness

This compound is unique due to the presence of the allyloxy group, which provides additional reactivity and potential for further functionalization compared to other similar compounds. This makes it a versatile compound for various applications in chemistry and industry.

Properties

CAS No.

61613-02-3

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-prop-2-enoxyphenol

InChI

InChI=1S/C17H26O2/c1-8-9-19-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h8,10-11,18H,1,9H2,2-7H3

InChI Key

WKOFJYYTLUWIGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OCC=C

Origin of Product

United States

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